molecular formula C12H17NO4S B14841862 3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide

3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide

Cat. No.: B14841862
M. Wt: 271.33 g/mol
InChI Key: NGCYBVOABXVNLI-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide is an organic compound characterized by the presence of a cyclohexyloxy group attached to a hydroxybenzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide typically involves the reaction of 2-hydroxybenzenesulfonamide with cyclohexanol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

    Solvent: Common solvents include organic solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyloxybenzenesulfonic acid derivatives, while reduction can produce cyclohexyloxybenzenesulfonamide amines.

Scientific Research Applications

3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexyloxy)-2-hydroxybenzenesulfonic acid
  • 3-(Cyclohexyloxy)-2-aminobenzenesulfonamide
  • 3-(Cyclohexyloxy)-2-methylbenzenesulfonamide

Uniqueness

3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyloxy group provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

3-cyclohexyloxy-2-hydroxybenzenesulfonamide

InChI

InChI=1S/C12H17NO4S/c13-18(15,16)11-8-4-7-10(12(11)14)17-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2,(H2,13,15,16)

InChI Key

NGCYBVOABXVNLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C(=CC=C2)S(=O)(=O)N)O

Origin of Product

United States

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